1-Cyclohexyl-3,3-dimethylbutan-2-one
CAS No.: 23137-42-0
Cat. No.: VC7792258
Molecular Formula: C12H22O
Molecular Weight: 182.307
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23137-42-0 |
|---|---|
| Molecular Formula | C12H22O |
| Molecular Weight | 182.307 |
| IUPAC Name | 1-cyclohexyl-3,3-dimethylbutan-2-one |
| Standard InChI | InChI=1S/C12H22O/c1-12(2,3)11(13)9-10-7-5-4-6-8-10/h10H,4-9H2,1-3H3 |
| Standard InChI Key | YKMNILHGXBTYGB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C(=O)CC1CCCCC1 |
Introduction
1-Cyclohexyl-3,3-dimethylbutan-2-one is an organic compound classified as a ketone. Its molecular formula is , and it features a cyclohexyl group attached to a butanone backbone with two methyl groups at the 3-position. This compound is of interest in various fields, including organic synthesis and industrial applications, due to its structural properties and reactivity.
Key Identifiers
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IUPAC Name: 1-Cyclohexyl-3,3-dimethylbutan-2-one
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Molecular Formula:
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Molecular Weight: 182.31 g/mol
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InChI Key: YKMNILHGXBTYGB-UHFFFAOYSA-N
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CAS Number: 23137-42-0
Structural Features
The compound consists of:
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A cyclohexane ring () as a bulky substituent.
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A butanone core () with two methyl groups at the third carbon.
This structure imparts steric hindrance and influences the compound's physical and chemical behavior.
Applications and Uses
Although specific applications for this compound are not widely documented, ketones like 1-Cyclohexyl-3,3-dimethylbutan-2-one are typically used in:
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Organic Synthesis: As intermediates in the preparation of more complex molecules.
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Pharmaceutical Research: Potential precursors for drug development due to their modifiable functional groups.
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Fragrance Industry: Ketones are often used in perfumes or flavoring agents due to their distinct odors.
General Synthesis
The synthesis of 1-Cyclohexyl-3,3-dimethylbutan-2-one likely involves:
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Alkylation of cyclohexane derivatives.
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Introduction of the ketone group through oxidation or acylation reactions.
Reactivity
Ketones are versatile intermediates in organic chemistry:
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They undergo nucleophilic addition reactions with reagents like Grignard reagents or hydrides.
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The bulky cyclohexyl group may influence reactivity by steric effects, limiting access to the carbonyl group.
Storage
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Store at room temperature in a well-sealed container.
Precautions
As with most organic ketones:
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Avoid inhalation or direct skin contact.
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Use appropriate personal protective equipment (PPE) during handling.
Research Implications
The compound’s unique structure makes it suitable for research into sterically hindered ketones, which may exhibit distinct reactivity patterns compared to smaller ketones. Additionally, its potential as a building block for synthesizing pharmaceuticals or materials warrants further investigation.
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